molecular formula C15H9Cl2NO3 B2895786 2-((2,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione CAS No. 339106-00-2

2-((2,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione

Cat. No.: B2895786
CAS No.: 339106-00-2
M. Wt: 322.14
InChI Key: BHFKZJCVIZMUPI-UHFFFAOYSA-N
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Description

2-((2,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione is a chemical compound of significant interest in medicinal chemistry and neurodegenerative disease research. It belongs to the class of isoindoline-1,3-dione (phthalimide) derivatives, which are recognized for their diverse biological activities . This specific derivative is designed for research applications, particularly in the investigation of new therapeutic candidates for complex conditions like Alzheimer's disease (AD). The core research value of this compound lies in its potential as a cholinesterase inhibitor. Alzheimer's disease is often associated with a decrease in acetylcholine levels in the brain, and acetylcholinesterase (AChE) inhibitors are a primary therapeutic strategy to alleviate symptoms . The isoindoline-1,3-dione pharmacophore is a noteworthy scaffold for designing new AChE inhibitors, as it is known to interact with the peripheral anionic site (PAS) of the enzyme . Furthermore, research on related structural analogs has demonstrated promising inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes, which are key targets in Alzheimer's therapy . The mechanism of action for this class of compounds involves interaction with the enzyme's active sites. Molecular docking and dynamics simulations on similar isoindoline-1,3-dione derivatives show that these molecules can exhibit strong binding affinity to AChE, potentially inhibiting the breakdown of the acetylcholine neurotransmitter and thereby restoring cholinergic function . This provides a solid basis for further structural modifications and the effective design of potential cholinesterase inhibitors . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2,4-dichlorophenyl)methoxy]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2NO3/c16-10-6-5-9(13(17)7-10)8-21-18-14(19)11-3-1-2-4-12(11)15(18)20/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHFKZJCVIZMUPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione typically involves the reaction of 2,4-dichlorobenzyl alcohol with phthalic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic attack of the alcohol on the anhydride, followed by cyclization to form the isoindole dione structure.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures that the compound meets the required quality standards for various applications.

Chemical Reactions Analysis

Types of Reactions

2-((2,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the isoindole dione to its corresponding dihydro derivatives.

    Substitution: The chlorine atoms in the dichlorobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted isoindole diones, depending on the specific reagents and conditions used.

Scientific Research Applications

2-((2,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((2,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the dichlorobenzyl group enhances its binding affinity and specificity for certain targets, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Spectral and Physical Properties

Key spectral data comparisons:

Compound TLC Rf (Solvent) $ ^1H $-NMR δ (ppm) IR (C=O stretch, cm$ ^{-1} $)
2-((4-Methoxybenzyl)oxy) 0.27 (EtOAc/hexane=1/4) 7.32–7.36 (m, 2H), 5.15 (s, 2H) 1785, 1714
2-(4-Fluorobenzyloxy) 0.57 (EtOAc/hexane=1/5) 7.06–7.18 (m, 2H), 5.18 (s, 2H) 1780, 1705
2-(2,4-Dichlorobenzyl)amino (Ref) N/A 7.45–7.60 (m, 3H), 3.90–4.10 (m) 1788, 1710

The target compound’s $ ^1H $-NMR would show aromatic proton splitting patterns distinct to the 2,4-dichloro substitution, with downfield shifts due to electron-withdrawing effects. IR C=O stretches are expected near 1785–1710 cm$ ^{-1} $, consistent with phthalimide derivatives .

Physicochemical Properties

  • Thermal Stability : Dichloro-substituted phthalimides (e.g., , compound II) show melting points >200°C, suggesting high crystallinity and thermal stability .

Biological Activity

2-((2,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione is a compound belonging to the isoindoline family, which has garnered attention for its diverse biological activities. This article delves into the compound's biological activity, including its mechanisms of action, pharmacokinetics, and therapeutic potential, particularly in oncology and neurology.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by the isoindoline core with a dichlorobenzyl ether substituent. This structural configuration is believed to contribute to its biological activity.

Isoindoline derivatives, including this compound, interact with various biological targets:

  • Receptor Interactions : These compounds have been shown to bind with high affinity to multiple receptors, influencing signaling pathways involved in cell proliferation and apoptosis .
  • Enzyme Inhibition : The compound exhibits inhibitory effects on key enzymes such as acetylcholinesterase and β-secretase, which are implicated in neurodegenerative diseases .

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoindoline derivatives:

  • In Vitro Studies : The compound has demonstrated cytotoxic effects against several cancer cell lines, including A549 (lung adenocarcinoma) and HeLa (cervical cancer) cells. For instance, IC50 values for related compounds were reported at approximately 116.26 μM for A549 cells .
Cell LineIC50 (μM)
A549116.26
HeLa140.60
  • In Vivo Studies : In xenograft models using nude mice, treatment with isoindoline derivatives resulted in significant tumor growth inhibition compared to control groups .

Neuroprotective Effects

The ability of this compound to inhibit β-amyloid protein aggregation suggests its potential application in Alzheimer's disease treatment . The modulation of cholinergic activity through acetylcholinesterase inhibition further supports its neuroprotective profile.

Pharmacokinetics

Pharmacokinetic studies indicate that isoindoline derivatives exhibit favorable absorption and distribution characteristics. Computational models have predicted their bioavailability and metabolic stability, which are crucial for therapeutic applications .

Case Studies

Several case studies have been conducted to evaluate the efficacy of isoindoline derivatives:

  • Study on A549 Cells : In a controlled study, two isoindole derivatives were administered to A549-luc lung cancer cells. Results showed a significant reduction in cell viability and tumor size in treated groups compared to controls .
  • Neurodegeneration Models : Animal models treated with isoindoline derivatives exhibited improved cognitive function and reduced neurodegeneration markers, indicating a protective effect against Alzheimer’s pathology .

Q & A

Q. What are the common synthetic routes for 2-((2,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione, and how can reaction conditions be optimized?

The compound is typically synthesized via condensation of phthalic anhydride with substituted benzylamines. For example, derivatives with dichlorophenyl groups are prepared by refluxing phthalic anhydride with 2,4-dichloroaniline in acetic acid, followed by functionalization of the benzyloxy group . Optimization involves adjusting reaction temperature (e.g., reflux vs. room temperature), catalyst selection (e.g., pyridine for nucleophilic substitutions), and stoichiometric ratios to improve yields, which can range from 26% to 37% depending on substituents .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

  • 1H/13C NMR : Essential for confirming substituent positions and coupling constants, particularly for distinguishing between regioisomers (e.g., para vs. ortho dichloro-substitution) .
  • X-ray crystallography : Validates molecular geometry and intermolecular interactions, such as hydrogen bonding in the isoindoline-dione core .
  • FT-IR : Identifies key functional groups like carbonyl (C=O) stretches near 1700–1750 cm⁻¹ .

Q. How is the lipophilicity and stability of this compound influenced by its substituents?

The 2,4-dichlorobenzyl group enhances lipophilicity, improving membrane permeability, while the isoindoline-1,3-dione core provides metabolic stability due to its rigid, planar structure. Comparative studies with trifluoromethyl analogs show that halogenated substituents increase logP values, favoring pharmacokinetic properties .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

Q. What strategies address contradictions in synthetic yields across similar derivatives?

Yield discrepancies (e.g., 26% vs. 36% in analogs) often arise from steric hindrance or electronic effects of substituents. Systematic variation of reaction parameters (e.g., solvent polarity, catalyst loading) and computational modeling (DFT calculations) can identify optimal pathways. For instance, Mitsunobu reactions with DIAD/PPh3 improve yields in sterically hindered substitutions .

Q. How can structure-activity relationship (SAR) studies guide the design of biologically active analogs?

  • Enzyme inhibition : Replace the dichlorobenzyl group with electron-withdrawing substituents (e.g., nitro, trifluoromethyl) to enhance binding to hydrophobic enzyme pockets.
  • Anticancer activity : Introduce hydroxyalkyl or aminoalkyl side chains to promote DNA intercalation or topoisomerase inhibition, as seen in Alzheimer’s drug analogs .
  • Analytical validation : Use HPLC-MS to monitor metabolic stability and identify degradation products .

Q. What methodologies detect and quantify impurities or byproducts in synthesis?

  • HPLC with UV/Vis detection : Resolves regioisomers (e.g., 2,4-dichloro vs. 3,4-dichloro impurities) using reverse-phase columns .
  • Mass spectrometry : Identifies common byproducts like dehalogenated species or oxidation products (e.g., quinones from isoindoline-dione oxidation) .
  • Elemental analysis : Confirms stoichiometric purity, particularly for halogen content .

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